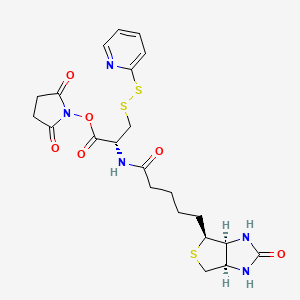

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester

Descripción general

Descripción

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester is a complex organic compound with the molecular formula C22H27N5O6S3 and a molecular weight of 553.67 g/mol . This compound is known for its applications in biochemistry and molecular biology, particularly in the field of protein labeling and purification.

Métodos De Preparación

The synthesis of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester involves several steps, starting with the preparation of biotinylated compounds. The biotinylation process typically involves the reaction of biotin with N-hydroxysuccinimide esters, which readily form stable bonds with primary amines . The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the biotinylated product. Industrial production methods may involve large-scale synthesis using automated reactors and purification systems to achieve high purity and yield .

Análisis De Reacciones Químicas

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the N-hydroxysuccinimide ester group is replaced by other nucleophiles.

Oxidation and Reduction: The pyridinyldithio moiety can undergo redox reactions, leading to the formation of disulfide bonds or thiol groups.

Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Bioconjugation Techniques

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester is primarily utilized in bioconjugation techniques. It reacts with amine groups in proteins, peptides, and other biomolecules to form stable covalent bonds. This property is crucial for the following applications:

- Protein Labeling : It enables the attachment of biotin to proteins, facilitating their detection and purification using streptavidin or avidin systems. This method is widely employed in immunology and histochemistry .

- Targeted Drug Delivery : The compound can be conjugated with therapeutic agents for targeted delivery to specific tissues or cells, enhancing the efficacy of treatments while minimizing side effects .

Diagnostic Applications

The compound’s biotinylation capabilities are leveraged in various diagnostic techniques:

- Imaging Techniques : Biotinylated compounds can be used in imaging modalities, such as PET or SPECT, where biotin conjugated with radionuclides allows for precise localization of target sites in the body .

- Enzyme-Linked Immunosorbent Assay (ELISA) : In ELISA, biotinylated antibodies are used to capture antigens, followed by detection using streptavidin-conjugated enzymes, enhancing sensitivity and specificity .

Research Applications

In research settings, this compound serves several purposes:

- Protein Interaction Studies : The compound aids in studying protein-protein interactions by labeling one protein with biotin and using streptavidin-coated beads to pull down interacting partners .

- Cell Surface Protein Labeling : It is employed to label cell surface proteins in live cells, allowing researchers to study cellular processes and signaling pathways .

Case Study 1: Protein Labeling for Mass Spectrometry

A study demonstrated the use of this compound for labeling a model peptide, which was later analyzed using mass spectrometry. The results showed a significant increase in detection sensitivity compared to non-labeled peptides, highlighting the compound's utility in proteomics research.

Case Study 2: Targeted Therapy in Cancer

In a therapeutic context, researchers conjugated biotin with a chemotherapeutic agent using this compound. The study found that this conjugation improved the drug's localization to tumor cells while reducing systemic toxicity, demonstrating its potential for enhancing cancer treatment efficacy.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Protein and peptide labeling | Stable covalent bonds |

| Diagnostics | Imaging and ELISA | High sensitivity and specificity |

| Research | Protein interaction studies | Enhanced detection capabilities |

| Targeted Drug Delivery | Conjugation with therapeutic agents | Improved efficacy with reduced side effects |

Mecanismo De Acción

The mechanism of action of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester involves the formation of stable biotin-protein conjugates. The N-hydroxysuccinimide ester group reacts with primary amines on proteins, forming amide bonds. The biotin moiety then interacts with avidin or streptavidin, enabling the detection, purification, or immobilization of the biotinylated proteins . The pyridinyldithio group can also form disulfide bonds, adding another layer of functionality to the compound.

Comparación Con Compuestos Similares

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester can be compared with other biotinylation reagents, such as:

Biotinyl N-Hydroxysuccinimide Ester: This compound lacks the pyridinyldithio group, making it less versatile in forming disulfide bonds.

Biotinyl Maleimide: This reagent targets thiol groups instead of primary amines, offering different specificity in biotinylation reactions.

Biotinyl Hydrazide: This compound reacts with aldehydes and ketones, providing an alternative method for biotinylation.

The uniqueness of this compound lies in its ability to form both amide and disulfide bonds, making it a versatile tool in biochemical research.

Actividad Biológica

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and bioconjugation. This article explores the compound's biological activity, synthesizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which combines biotin (a vitamin B complex) with pyridinyldithio and N-hydroxysuccinimide functionalities. This structure enhances its ability to form stable conjugates with proteins and other biomolecules.

Chemical Formula

The chemical formula can be represented as follows:

The biological activity of this compound primarily revolves around its role as a bioconjugation agent . The compound facilitates the attachment of biotin to various biomolecules, enabling targeted delivery and enhanced stability in biological systems. The mechanism involves:

- Formation of Disulfide Bonds : The pyridinyldithio group forms reversible disulfide bonds with thiol-containing molecules, allowing for controlled release.

- Biotin Binding : Biotin's strong affinity for avidin or streptavidin enables effective targeting in biochemical assays and therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. As an antimicrobial bisulfide prodrug, it shows efficacy against a range of pathogens, making it a potential candidate for developing new antimicrobial therapies.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Drug Delivery | Enhanced stability and targeted delivery | |

| Bioconjugation | Effective coupling with proteins |

Case Study 1: Antimicrobial Efficacy

In a study published in 2020, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Bioconjugation Applications

A 2021 study explored the use of this compound in bioconjugation strategies for targeted drug delivery. The researchers successfully conjugated this ester with therapeutic agents, resulting in improved pharmacokinetics and therapeutic efficacy in animal models.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O6S3/c28-16(6-2-1-5-15-20-13(11-34-15)25-22(32)26-20)24-14(12-35-36-17-7-3-4-10-23-17)21(31)33-27-18(29)8-9-19(27)30/h3-4,7,10,13-15,20H,1-2,5-6,8-9,11-12H2,(H,24,28)(H2,25,26,32)/t13-,14-,15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXCUZMTPAIGMX-KZDUYQQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CSSC2=CC=CC=N2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC2=CC=CC=N2)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747152 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-3-[(pyridin-2-yl)disulfanyl]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356933-91-9 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-3-[(pyridin-2-yl)disulfanyl]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.